An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (CAS 145742-65-0)
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (CAS 145742-65-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and analysis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic and pharmacokinetic properties imparted by the trifluoromethoxy group.[1][2][3][4]
Core Properties and Specifications
The physicochemical properties of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde are summarized below, providing a quick reference for experimental planning and safety assessments.
Table 1: Chemical Identifiers and General Properties
| Property | Value |
| CAS Number | 145742-65-0 |
| Molecular Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol |
| IUPAC Name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde |
| Synonyms | 2-Formyl-4-(trifluoromethoxy)anisole |
| Appearance | Light orange to yellow to green clear liquid[1] |
| Purity | ≥ 98% (GC)[1] |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 20 - 25 °C[1] |
| Boiling Point | 247.9 °C at 760 mmHg |
| Density | 1.36 g/cm³[1] |
| Refractive Index (n20/D) | 1.48[1] |
| Vapor Pressure | 0.025 mmHg at 25°C |
Role in Drug Discovery and Organic Synthesis
2-Methoxy-5-(trifluoromethoxy)benzaldehyde serves as a key intermediate in the synthesis of a variety of complex organic molecules. The trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target.[2][3][4] This makes the title compound a valuable precursor for the development of novel pharmaceuticals and agrochemicals.[1] Its aldehyde functionality allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, further expanding its utility in synthetic chemistry.
Experimental Protocols
The following sections provide detailed, plausible methodologies for the synthesis, purification, and analysis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, based on established chemical principles for similar compounds.
Synthesis: Ortho-Formylation of 4-(Trifluoromethoxy)anisole
A plausible synthetic route to 2-Methoxy-5-(trifluoromethoxy)benzaldehyde is the ortho-formylation of 4-(trifluoromethoxy)anisole, a derivative of the Reimer-Tiemann reaction.[5]
Materials:
-
4-(Trifluoromethoxy)anisole
-
Paraformaldehyde
-
Magnesium chloride
-
Triethylamine
-
Anhydrous acetonitrile
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(trifluoromethoxy)anisole (1 equivalent), paraformaldehyde (2 equivalents), and magnesium chloride (1.2 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add triethylamine (2.5 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Caption: Synthetic and application workflow for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.
Purification: Flash Column Chromatography
Purification of the crude product can be achieved by flash column chromatography on silica gel.
Materials:
-
Crude 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Compressed air or pump
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed product and carefully load it onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Methoxy-5-(trifluoromethoxy)benzaldehyde as a liquid.[6][7]
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include a singlet for the aldehyde proton (~9.8-10.0 ppm), aromatic protons in the range of 6.9-7.8 ppm, and a singlet for the methoxy protons (~3.9 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include the aldehyde carbonyl carbon (~188-192 ppm), aromatic carbons (some of which will show coupling to fluorine), and the methoxy carbon (~56 ppm).[8]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS analysis can confirm the purity and molecular weight of the compound.
GC Conditions (Illustrative):
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
The mass spectrum should show a molecular ion peak (M⁺) at m/z 220, along with characteristic fragmentation patterns for a substituted benzaldehyde.[9][10][11]
Safety and Handling
2-Methoxy-5-(trifluoromethoxy)benzaldehyde should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry place away from incompatible materials.
Conclusion
2-Methoxy-5-(trifluoromethoxy)benzaldehyde is a versatile and valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique trifluoromethoxy substituent offers significant advantages in modulating the properties of lead compounds. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, purification, and characterization of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. scirp.org [scirp.org]
- 10. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 11. mdpi.com [mdpi.com]
